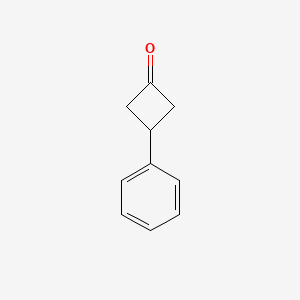

3-フェニルシクロブタノン

概要

説明

Asymmetric Synthesis of 3-Phenylcyclobutanone Derivatives

3-Phenylcyclobutanone and its derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones has been achieved through enantioselective carbon-carbon bond cleavage, which introduces a new carbon-carbon bond at the 5-position of the dihydrocoumarins .

Lewis Acid-Catalyzed Cycloaddition Reactions

The reactivity of 3-alkoxycyclobutanones in Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reactions has been explored. These reactions proceed regioselectively and diastereoselectively, leading to the formation of complex bicyclic structures. The observed regioselectivity can be attributed to the thermodynamic stability of the zwitterionic intermediates formed during the reaction .

Chemical Reactions of Phenylcyclobutadienoquinone

Phenylcyclobutadienoquinone reacts with methanol to yield various products, including 2,4-dimethoxy-3-phenylcyclobutenone, depending on the reaction temperature. A mechanism involving a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, has been proposed to explain the formation of these products .

Synthesis of 3-Aminocyclobut-2-en-1-ones

A series of 3-aminocyclobut-2-en-1-ones have been synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds exhibit potent antagonistic activity against VLA-4, an integrin involved in immune responses .

Photochemical Synthesis of Hydroxy Derivatives

The photochemical synthesis of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid has been described. These syntheses involve highly endo-selective [2 + 2]-photocycloaddition reactions and regioselective ring opening, leading to compounds with an all-cis geometry .

Three-Dimensional Cycloaddition Compounds

A novel three-dimensional heterocyclic compound has been synthesized from p-phenylenebis(3-sydnone) and N-phenylmaleimide. This compound is capable of forming inclusion complexes with solvent molecules, which may be of interest for the development of novel ladder polymers .

Cyclobutane, Cyclobutene, and Cyclobutanone Derivatives

The synthesis of various small-ring compounds derived from the adduct of phenylacetylene with 1,1-difluoro-2,2-dichloroethylene has been explored. These compounds include cyclobutane, cyclobutene, and cyclobutanone derivatives, which have been characterized and studied for their potential transformations .

Synthons for Heterocycle and Carbocycle Synthesis

Substituted 3-alkyloxycyclobutanones serve as valuable intermediates for the synthesis of heterocycles and carbocycles. Their rich reactivity under Lewis acid catalysis allows for a variety of cycloaddition reactions and transformations, demonstrating their utility as synthons in organic synthesis .

Biological Evaluation of Phenylsydnones

The synthetic versatility of 3-[p-(hydrazinocarbonyl)]phenylsydnone has been leveraged to synthesize various heterocyclic compounds with high fungicidal activities. These compounds have been characterized spectroscopically and subjected to antibacterial and antifungal screening .

Reaction of 3-Phenyl-2,2-Dichlorocyclobutanone with Phosphorus Esters

The reaction of 3-phenyl-2,2-dichlorocyclobutanone with esters and amidoesters of phosphorus(III) acids has been studied. The reaction proceeds via the Perkov reaction without the opening of the four-membered ring, leading to the formation of vinyl esters of phosphorus(IV) acid .

科学的研究の応用

γ-ブチロラクトンの合成

3-フェニルシクロブタノンは、γ-ブチロラクトンの合成に使用できます . γ-ブチロラクトンは、いくつかの天然物や医薬品に含まれているため重要です。

2,4-ビス(ジメチルアミノメチル)-3-フェニルシクロブタンの合成

3-フェニルシクロブタノンのもう1つの用途は、2,4-ビス(ジメチルアミノメチル)-3-フェニルシクロブタンの合成です . この化合物は、その独自の構造により、さまざまな化学反応において潜在的な用途があります。

バイエル・ビリガー酸化

3-フェニルシクロブタノンは、バイエル・ビリガー酸化で使用できます . この反応は、エステルやラクトンへのアクセスに役立つツールであり、これらの化合物は合成ビルディングブロックとして頻繁に使用されます。

不斉反応のための触媒

この化合物は、不斉反応のための触媒の開発にも使用できます . これは、医薬品業界で重要なキラル分子の合成に特に役立ちます。

機構的調査

3-フェニルシクロブタノンは、触媒系の範囲を広げ、触媒設計を支援するための機構的調査に使用できます . これは、より効率的で選択的な触媒の開発に不可欠です。

構造的に多様な生成物の合成

3-フェニルシクロブタノンなどの対称シクロブタノンのエナンチオ選択的バイエル・ビリガー反応は、その合成の容易さ、反応性の向上、およびγ-ラクトン生成物の後続変換の増加により魅力的です . これにより、構造的に多様な生成物に迅速にアクセスできるようになり、これは創薬開発に役立ちます。

作用機序

Target of Action

It’s known that the compound is used in various chemical reactions, indicating that its targets could be a range of different molecules depending on the specific reaction .

Mode of Action

3-Phenylcyclobutanone is involved in several chemical reactions. For instance, it participates in the asymmetric Baeyer–Villiger reaction catalyzed by a cationic Co (III) (salen) complex . In this reaction, 3-Phenylcyclobutanone interacts with the catalyst to undergo oxidation and rearrangement .

Biochemical Pathways

One of the key biochemical pathways involving 3-Phenylcyclobutanone is the Baeyer–Villiger oxidation. This reaction is catalyzed by flavinium-cinchona alkaloid ion-pair catalysts, leading to the formation of corresponding lactones . The reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .

Result of Action

The result of 3-Phenylcyclobutanone’s action in the Baeyer–Villiger oxidation is the formation of lactones . Lactones are cyclic esters that can be used in various chemical syntheses .

Action Environment

The action of 3-Phenylcyclobutanone can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency and selectivity of the Baeyer–Villiger oxidation can be affected by the reaction conditions .

Safety and Hazards

将来の方向性

特性

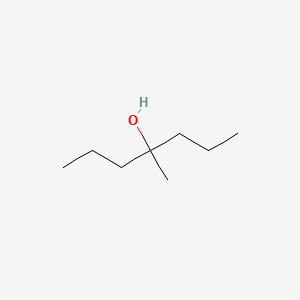

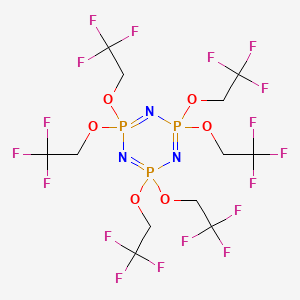

IUPAC Name |

3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

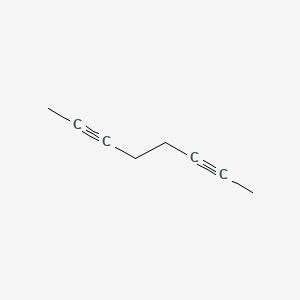

C1C(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200767 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52784-31-3 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?

A1: Several methods have been explored to synthesize 3-Phenylcyclobutanone. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []

Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?

A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the 3-phenylcyclobutanone moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.

Q3: Can 3-phenylcyclobutanone undergo ring-opening reactions, and what are the products formed?

A3: Yes, 3-phenylcyclobutanone can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []

Q4: What is the stereochemical outcome of the reduction of 3-phenylcyclobutanone and related compounds?

A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields 3-phenylcyclobutanone. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []

Q5: How does the structure of 3-phenylcyclobutanone impact its reactivity in Baeyer-Villiger oxidations?

A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.

Q6: Can you describe a specific application of 3-phenylcyclobutanone in organic synthesis?

A6: 3-Phenylcyclobutanone serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of 3-phenylcyclobutanone, demonstrating its utility in constructing chiral building blocks for more complex molecules.

Q7: How does the reaction of 3-phenylcyclobutanone with nitrosobenzene differ from that of other substituted cyclobutanones?

A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.

Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of 3-phenylcyclobutanone derivatives?

A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a 3-phenylcyclobutanone derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.

Q9: Are there any reported biological transformations involving 3-phenylcyclobutanone?

A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of 3-phenylcyclobutanone. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of 3-phenylcyclobutanone derivatives.

Q10: Have any computational studies been conducted on 3-phenylcyclobutanone or its derivatives?

A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to 3-phenylcyclobutanone. [] These calculations offer insights into the relative stability and potential reactivity of these systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)